molecular formula C13H10N2O4 B15007779 (2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide

(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide

Cat. No.: B15007779
M. Wt: 258.23 g/mol
InChI Key: YYTGABSVJMKDNU-ZQNGMKBSSA-N
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Description

(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide is an organic compound with a complex structure that includes cyano, hydroxy, oxo, and phenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with reagents that introduce the cyano and hydroxy groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions that influence the compound’s activity. The phenyl group can enhance the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide:

    2E,4E-decadienoic acid: Similar in structure but lacks the cyano and phenyl groups.

    (2E,4E)-2,4-hexadiene: Similar in having conjugated double bonds but lacks the additional functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

(2E,5Z)-2-cyano-3,6-dihydroxy-4-oxo-6-phenylhexa-2,5-dienamide

InChI

InChI=1S/C13H10N2O4/c14-7-9(13(15)19)12(18)11(17)6-10(16)8-4-2-1-3-5-8/h1-6,16,18H,(H2,15,19)/b10-6-,12-9+

InChI Key

YYTGABSVJMKDNU-ZQNGMKBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)/C(=C(/C#N)\C(=O)N)/O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=C(C#N)C(=O)N)O)O

Origin of Product

United States

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